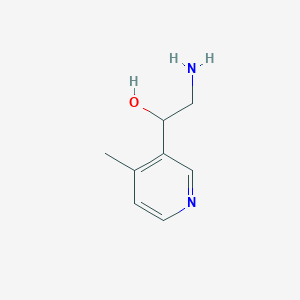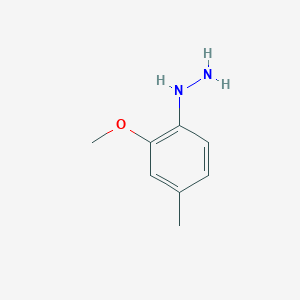
(2-Methoxy-4-methylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-4-methylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-methoxy-4-methylphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylphenyl)hydrazine typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-4-methylphenyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxy-4-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of (2-Methoxy-4-methylphenyl)hydrazine is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group.
(2-Methoxyphenyl)hydrazine: Similar structure but lacks the methyl group at the 4-position.
(4-Methylphenyl)hydrazine: Similar structure but lacks the methoxy group.
Uniqueness
(2-Methoxy-4-methylphenyl)hydrazine is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other hydrazine derivatives.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2-methoxy-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)8(5-6)11-2/h3-5,10H,9H2,1-2H3 |
Clave InChI |
AAKUAELCHJLZPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






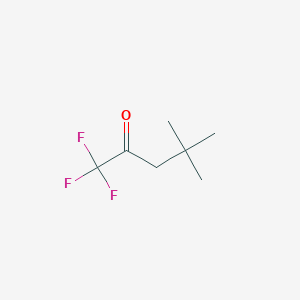



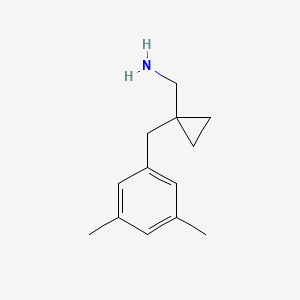
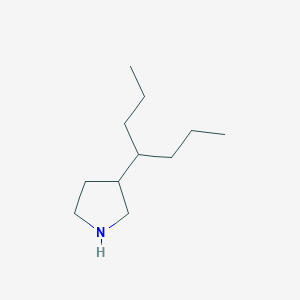

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
